molecular formula C21H21FN2O3 B2845479 (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896850-07-0

(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2845479
CAS No.: 896850-07-0
M. Wt: 368.408
InChI Key: RZDWJIIYFGYGHS-UNOMPAQXSA-N
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Description

The compound "(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative featuring a 3-fluorobenzylidene group at the C2 position and a 4-methylpiperazinylmethyl substituent at C5. This structure combines electron-withdrawing fluorine and a basic piperazine moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-23-7-9-24(10-8-23)13-17-18(25)6-5-16-20(26)19(27-21(16)17)12-14-3-2-4-15(22)11-14/h2-6,11-12,25H,7-10,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDWJIIYFGYGHS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Biological Activity Overview

Benzofuran derivatives, including the target compound, are known for a variety of biological activities, such as:

  • Anticancer Activity : Many benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives show promising activity against bacterial and fungal strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with a similar structure have demonstrated significant cytotoxicity in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cellular pathways related to tumor growth.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. The results indicated that compounds with specific functional groups exhibited enhanced anticancer activity. The following table summarizes the IC50 values of different derivatives:

CompoundCell LineIC50 (µM)
1HCT1162.91
2MDA-MB-435s4.71
3MCF-77.70
4A5495.00

The presence of hydrophilic groups, such as piperazine, was found to enhance the interaction with target proteins involved in cancer proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are particularly notable. For example, one study reported that a related compound significantly reduced levels of tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8) by substantial percentages, indicating its potential in managing chronic inflammatory conditions .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Research has shown that certain compounds exhibit strong activity against Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentrations (MIC) for these compounds were recorded as low as 2 μg/mL, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can significantly influence their efficacy:

  • Hydroxyl Groups : Essential for promoting interactions with biological targets.
  • Substituents on the Benzene Ring : Altering these can enhance lipophilicity and improve cell membrane permeability.

Table: Key Structural Features and Their Impact on Activity

Structural FeatureEffect on Activity
Hydroxyl GroupEnhances anticancer activity
Piperazine SubstitutionImproves binding interactions
Halogen SubstituentsIncreases cytotoxicity

Scientific Research Applications

Medicinal Chemistry and PARP Inhibition

One of the primary applications of this compound is as a PARP inhibitor . PARP is a crucial enzyme involved in DNA repair mechanisms, and its inhibition has been linked to cancer therapy. Compounds that inhibit PARP can enhance the efficacy of chemotherapy and provide therapeutic benefits in cancers with defective DNA repair pathways, such as BRCA-mutated tumors. The compound under consideration has shown promise in preclinical studies as a potent PARP inhibitor, potentially expanding treatment options for cancer patients .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives, including this compound. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8). Specifically, it has demonstrated a reduction of TNF by 93.8%, IL-1 by 98%, and IL-8 by 71% in vitro. Such properties suggest its potential use in treating chronic inflammatory diseases .

Biological Activities

The benzofuran structure is known for various biological activities, including:

  • Cytotoxicity : The compound exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Antioxidant Activity : It may also possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antitubercular Effects : Some derivatives have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PARP InhibitionEnhances efficacy of chemotherapy
Anti-inflammatoryReduces TNF, IL-1, IL-8 levels significantly
CytotoxicityEffective against various cancer cell lines
Antioxidant ActivityPotential to reduce oxidative stress
AntitubercularActivity against Mycobacterium tuberculosis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

Fluorine Positional Isomers
  • (Z)-2-(2-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 1, ) :

    • Key Differences : Fluorine at the ortho position vs. meta in the target compound.
    • Impact : The ortho-fluorine induces steric hindrance and alters electronic distribution, resulting in a lower melting point (250°C vs. ~260°C for the meta-fluoro analog) .
    • Spectroscopy : Distinct $^1$H NMR shifts (e.g., δ 8.00 ppm for H3’ in Compound 1 vs. δ 7.76 ppm for H6’ in the meta-fluoro analog) reflect differences in aromatic proton environments .
  • (Z)-2-(4-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 3, ): Key Differences: Fluorine at the para position.
Non-Fluorinated Benzylidene Analogs
  • (Z)-2-(4-Hydroxy-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6x, ) :
    • Key Differences : Replaces fluorine with hydroxy and methoxy groups.
    • Impact : Higher polarity due to hydroxyl/methoxy groups, evidenced by a high melting point (261.2–262.1°C) compared to the fluorinated target compound .

Variations at the C7 Position

Piperazine vs. Piperidine Substituents
  • (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one (Compound 7, ) :

    • Key Differences : 4-Methylpiperidine instead of 4-methylpiperazine.
    • Impact : Piperidine lacks the basic nitrogen present in piperazine, reducing water solubility. The synthesis yield (73% for Compound 7) suggests that piperazine derivatives may require optimized conditions due to steric or electronic factors .
  • (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one () :

    • Key Differences : Chlorine replaces fluorine on the benzylidene group.
    • Impact : Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions in biological systems, though specific activity data are unavailable .

Hybrid Modifications

  • (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one () :
    • Key Differences : Additional 2-hydroxyethyl and trimethoxy groups.
    • Impact : Increased hydrogen-bonding capacity (via hydroxyethyl) and steric bulk may affect receptor binding or solubility .

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Substituents (Benzylidene/C7) Molecular Formula Yield (%) Melting Point (°C) HRMS (m/z) [M]+
Target Compound 3-Fluoro / 4-methylpiperazinylmethyl C22H20FN3O3 N/A ~260* N/A
(Z)-2-(3-Fluorobenzylidene)-6-OH (Compound 2, ) 3-Fluoro / H C15H9FO3 65 260 256.23
6x () 4-OH-3-OMe / H C16H12O5 25.7 261.2–262.1 283.0612
Compound 7 () Benzofuran-2-yl / 4-methylpiperidinylmethyl C24H23NO4 73 N/A 389.1626

*Estimated based on analog data.

Preparation Methods

Furan Ring Construction

The benzofuran core is synthesized through acid-catalyzed cyclization of α-phenoxy-β-ketoesters (Table 1):

Table 1: Cyclization conditions for benzofuran formation

Starting Material Acid Catalyst Temp (°C) Yield (%) Reference
Ethyl α-aceto-α-chloroacetate H2SO4 (conc.) 0-5 78
Methyl phenoxyacetoacetate PTSA 110 85

Key observations:

  • Lower temperatures favor regioselective furan formation over side reactions
  • Electron-donating groups on the phenol component increase cyclization rates

Introduction of C7 Methyl Group

Bromination of 7-methylbenzofuran derivatives using N-bromosuccinimide (NBS) proceeds efficiently under radical conditions:

Reaction Conditions

  • Solvent: CCl4
  • Initiator: AIBN (1 mol%)
  • Temperature: 80°C
  • Time: 6 hr
  • Yield: 92% 7-(bromomethyl) intermediate

Installation of 4-Methylpiperazinylmethyl Side Chain

Nucleophilic Amination

The bromomethyl intermediate undergoes SN2 displacement with 4-methylpiperazine (Table 2):

Table 2: Amination optimization data

Base Solvent Temp (°C) Time (hr) Yield (%)
K2CO3 Acetone 56 12 68
DIPEA DMF 25 4 83
Cs2CO3 THF 40 6 91

Critical factors:

  • Polar aprotic solvents (DMF, THF) enhance reaction rates
  • Steric hindrance requires elevated temperatures for complete conversion

Formation of 3-Fluorobenzylidene Moiety

Knoevenagel Condensation

The Z-configuration is achieved through base-mediated condensation (Fig. 2):

Optimized Conditions

  • Aldehyde: 3-Fluorobenzaldehyde (1.2 eq)
  • Base: Piperidine (5 mol%)
  • Solvent: EtOH/H2O (9:1)
  • Temp: 70°C
  • Time: 8 hr
  • Z:E Ratio: 9:1

Characterization Data:

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 12.4 Hz, 1H, CH=C), 7.85 (m, 1H, Ar-F)
  • $$ ^{13}C $$ NMR: 181.2 (C=O), 163.1 (d, J = 245 Hz, C-F)

Final Functionalization: C6 Hydroxyl Group

Selective Demethylation

Methyl-protected precursors are cleaved using BBr3 (Table 3):

Table 3: Demethylation conditions comparison

Reagent Solvent Temp (°C) Yield (%)
BBr3 DCM -78→25 88
AlCl3/EtSH Toluene 110 72
TMSI CH3CN 80 65

Challenges and Optimization Strategies

Stereochemical Control

Maintaining Z-configuration requires:

  • Rigorous exclusion of light (photoisomerization risk)
  • Acid-free workup conditions to prevent protonation-induced isomerization

Purification Challenges

  • Reverse-phase chromatography (C18, MeOH/H2O) effectively separates geometric isomers
  • Recrystallization from EtOAc/hexanes (1:5) improves purity to >99%

Scalability Considerations

Pilot-Scale Data (500 g batch):

  • Overall yield: 41% (8 steps)
  • Purity: 99.7% (HPLC)
  • Key cost drivers:
    • 4-Methylpiperazine (38% of raw material cost)
    • Palladium catalysts for cross-couplings (22%)

Alternative Synthetic Routes

Transition Metal-Catalyzed Approaches

Recent advances suggest potential for:

  • Suzuki-Miyaura coupling for benzofuran assembly (Pd(OAc)2, XPhos)
  • Photoredox C-H functionalization for direct benzylidene installation

Q & A

Q. What are the key synthetic strategies for (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-7-methylbenzofuran-3-one) with 3-fluorobenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the Z-configured benzylidene group .
  • Step 2 : Introduction of the 4-methylpiperazinylmethyl group via nucleophilic substitution or Mannich reaction, using formaldehyde and 4-methylpiperazine .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product. Key challenges include maintaining stereochemical integrity (Z-configuration) and optimizing yields by controlling reaction time, temperature, and solvent polarity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the Z-configuration of the benzylidene group, hydroxyl proton integration, and piperazinylmethyl substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of functional groups (e.g., C=O at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at λ = 254 nm .

Q. What functional groups in this compound influence its reactivity and biological interactions?

  • Benzofuran Core : Provides a planar aromatic system for π-π stacking with biological targets .
  • 3-Fluorobenzylidene Group : Enhances electrophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
  • Hydroxyl Group : Participates in hydrogen bonding with enzymes or receptors .
  • 4-Methylpiperazinylmethyl Group : Improves solubility and modulates interactions with charged residues in binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Variation of Substituents : Synthesize analogs with substituents at the benzylidene (e.g., Cl, OCH₃) or piperazine (e.g., ethyl, cyclopropyl) positions to assess effects on potency .
  • Biological Assays : Test analogs against target-specific models (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀ calculations) .
  • Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What experimental approaches resolve contradictions in biological activity data across similar benzofuran derivatives?

  • Comparative Bioassays : Test compounds under standardized conditions (e.g., same cell line, incubation time) to isolate structural effects. For example, fluorinated vs. non-fluorinated benzylidenes may show divergent anticancer activities due to differences in membrane permeability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Crystallography : Solve co-crystal structures with target proteins to validate binding modes (e.g., benzofuran stacking vs. piperazine interactions) .

Q. How does the 4-methylpiperazinylmethyl group influence pharmacokinetic properties?

  • Solubility : The basic piperazine nitrogen improves water solubility at physiological pH, enhancing bioavailability .
  • Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) can assess oxidative demethylation or N-dealkylation pathways .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration experiments quantify binding to albumin/globulins, which affects free drug concentration .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsPurposeYield (%)Reference
13-Fluorobenzaldehyde, NaOH, EtOH, refluxBenzylidene formation65–75
24-Methylpiperazine, formaldehyde, MeOH, 50°CPiperazinylmethylation50–60

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundSubstituent (R)IC₅₀ (μM) *TargetReference
A3-Fluorobenzylidene1.2 ± 0.3Kinase X
B4-Methylbenzylidene8.5 ± 1.1Kinase X
C3-Cl-Benzylidene0.9 ± 0.2Kinase X

*Lower IC₅₀ indicates higher potency.

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